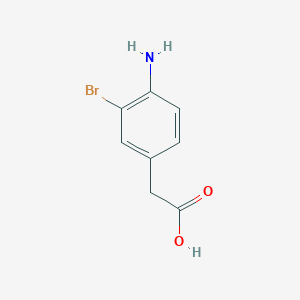

6-Bromo-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

6-Bromo-1,2,3,4-tetrahydroisoquinoline, also known as 6-Bromo-THIQ, is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. 6-Bromo-THIQ has been shown to possess a variety of biochemical and physiological effects, and has been studied for its ability to modulate the activity of certain enzymes and receptors.

Aplicaciones Científicas De Investigación

Synthesis Methods

6-Bromo-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods. One such method involves the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and removal of the tert-butyl group from nitrogen (Zlatoidský & Gabos, 2009). Additionally, efficient and selective synthesis methods for derivatives of this compound have been explored, with one-pot synthesis approaches being described for producing synthetically valuable derivatives (Şahin et al., 2008).

Pharmacological Applications

Research has also explored the pharmacological potential of compounds related to this compound. A study investigated the local anesthetic activity, acute toxicity, and structure-toxicity relationship in a series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives, highlighting the potential for medical applications (Azamatov et al., 2023).

Structural and Chemical Properties

The structural and chemical properties of this compound and its derivatives have been a subject of study as well. For example, the stereochemistry of C-4-Bromo-1-cyano-1,2,3,4-tetrahydroisoquinolines from Isoquinoline Reissert compounds has been determined, providing insights into the molecular structure and potential chemical reactivity (Sugiura et al., 1997).

Applications in Organic Synthesis

This compound has also been used in the synthesis of various organic molecules. A novel strategy for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines has been developed, indicating its use as a building block in complex organic synthesis (Liu et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Bromo-1,2,3,4-tetrahydroisoquinoline (6-Bromo-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), a class of compounds known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

Thiqs, in general, are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Thiqs are known to influence various biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c under an inert gas such as nitrogen or argon , which may suggest certain stability and storage requirements for maintaining its bioavailability.

Result of Action

As a derivative of THIQs, it may share some of the biological activities associated with this class of compounds, including potential activity against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be stored under an inert gas at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

6-Bromo-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These interactions can influence the levels of neurotransmitters like dopamine and serotonin, thereby affecting mood and cognitive functions . Additionally, this compound can bind to certain receptors, modulating their activity and impacting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors. This compound can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and mood regulation . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism . The compound’s interactions with enzymes like monoamine oxidase and catechol-O-methyltransferase play a crucial role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects on cellular processes .

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGCPQHZSDBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579124 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226942-29-6 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic route described in the research for 6-Bromo-1,2,3,4-tetrahydroisoquinoline?

A1: The research presents a "convenient synthesis" [, ] of this compound. This suggests the method offers advantages over previous approaches, potentially in terms of yield, cost-effectiveness, or simplified reaction steps. The use of readily available starting materials and a one-pot reductive amination procedure contributes to the convenience of this synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

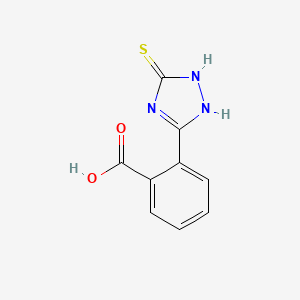

![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)

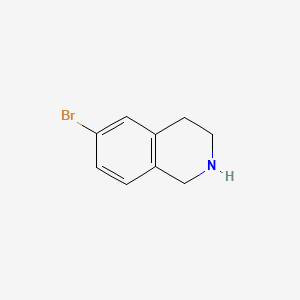

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)